Tert-butyl(2-cyclobutylethyl)amine
Overview
Description
Tert-butyl(2-cyclobutylethyl)amine: is a chemical compound belonging to the class of aminesN-tert-butyl-2-cyclobutylethanamine . This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Scientific Research Applications
Chemistry: : Tert-butyl(2-cyclobutylethyl)amine is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: : The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological molecules can provide insights into the mechanisms of various biological processes.
Medicine: : this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymer additives.
Mechanism of Action
Target of Action
Tert-butyl compounds are often used as protecting groups in organic synthesis, particularly for carboxylic acids and alcohols . They provide excellent stability against various nucleophiles and reducing agents .
Mode of Action
The tert-butyl group can be added to other molecules to protect sensitive functional groups during chemical reactions . For example, in the synthesis of complex organic molecules, the tert-butyl group can be used to protect carboxylic acids and alcohols .
Result of Action
The tert-butyl group can be removed under acidic conditions, revealing the original functional group . This deprotection step is crucial in multi-step synthetic procedures .
Action Environment
The action of tert-butyl compounds can be influenced by the reaction conditions. For instance, the deprotection of the tert-butyl group usually requires acidic conditions .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl(2-cyclobutylethyl)amine typically involves the reaction of 2-cyclobutylethylamine with tert-butyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the presence of a base like triethylamine is often required to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: : On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale distillation techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl(2-cyclobutylethyl)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: : The major products formed from these reactions include This compound oxide (from oxidation), This compound hydride (from reduction), and various substituted derivatives (from substitution reactions).
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-butyl(2-cyclobutylethyl)amine include tert-butylamine , cyclobutylamine , and ethylamine .
Uniqueness: : this compound is unique due to its combination of the tert-butyl group and the cyclobutylethyl group, which imparts distinct chemical and physical properties compared to its similar counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(2-cyclobutylethyl)-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)11-8-7-9-5-4-6-9/h9,11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYIWQYFIABJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.